![molecular formula C15H12O2 B1295280 9-Fluorenyl acetate CAS No. 25017-68-9](/img/structure/B1295280.png)
9-Fluorenyl acetate
Overview
Description
9-Fluorenyl acetate is a chemical compound derived from fluorene, which is a polycyclic aromatic hydrocarbon. The acetate group attached to the fluorenyl moiety modifies its chemical and physical properties, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through different chemical reactions. For instance, the acetylation of 9H-fluorene using acetyl chloride and a Lewis acid catalyst such as aluminum chloride has been shown to be an effective route for preparing mono- and diacetyl-9H-fluorenes . Additionally, the reaction of 9-fluorenyllithium with acetyl chloride has been reported to yield sp-9-acetylfluorene as the initial product . By-products such as 1,1-di(9-fluorenyl)ethyl acetate have also been identified, which arise from the acetylation of the oxyanion of a related alcohol intermediate .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic methods. X-ray crystallography has provided insights into the conformation and bonding parameters of these compounds. For example, 1,1-di(9-fluorenyl)ethyl acetate exhibits two almost identical structures with slight differences in conformation and bonding parameters . The structure of sp-9-acetylfluorene has been described to show the acetyl group being perpendicular to the planar fluorene ring .
Chemical Reactions Analysis
This compound and its derivatives undergo various chemical reactions. The acetolysis of optically active 2,4,7-trinitro-9-fluorenyl derivatives has been studied, revealing that the presence of aromatic hydrocarbons can accelerate the reaction and influence the degree of racemization of the product . Additionally, the photo-induced reduction of fluoren-9-ol and its acetate by aliphatic amines has been investigated, suggesting a mechanism involving electron transfer followed by proton transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the introduction of substituents such as halogens or methoxy groups can slightly affect the electronic properties of the fluorenylidene part . The optical properties of 9-ethynyl-9-fluorenol derivatives have been studied, with some showing luminescence and high quantum yields, indicating potential use as optoelectronic materials . The functionalization of 9-(dicyanomethylene)fluorene derivatives with substituted acetylenes has also been explored, leading to novel compounds with potential applications .
Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
9-Fluorenyl acetate has been involved in various chemical syntheses, yielding interesting compounds and by-products. For example, the reaction of 9-fluorenyllithium with acetyl chloride produces 1,1-di(9-fluorenyl)ethyl acetate, a compound characterized by X-ray analysis, showcasing its unique structural properties and conformations (Robinson, Lutfi, Hou, & Meyers, 2001). Another study highlighted the formation of 9-(1-acetoxyethylidene)fluorene from similar reactions, demonstrating the diversity of products resulting from acetylation processes (Robinson, Lutfi, Hou, & Meyers, 2001).
2. Nanotechnology and Material Science
This compound derivatives have been utilized in the creation of monolayer-protected gold clusters (Au-MPCs). These clusters exhibit unique optical and physical properties due to the attachment of fluorenyl groups to gold nanoparticles. Studies on such composites have revealed insights into emission quenching and energy transfer mechanisms, which are critical in nanotechnology applications (Gu, Whitesell, & Fox, 2003).
3. Photochemistry and Photophysical Studies
In the field of photochemistry, this compound compounds have been involved in novel photo-induced coupling reactions. Such studies have expanded our understanding of the behavior of these compounds under irradiation, contributing to the development of new photochemical methodologies (Jiang et al., 2002). Additionally, investigations into the behavior of substituted 9-fluorenyl carbocations under photochemical conditions have provided insights into intramolecular migration processes, furthering our understanding of the photophysical properties of fluorenyl derivatives (Mladenova et al., 2001).
4. Biological and Medicinal Chemistry
This compound derivatives have been explored for their potential in biological and medicinal chemistry. For instance, 9-fluoren-beta-O-glycosides, designed as DNA-intercalating agents, have shown promising antiviral and antiproliferative properties. These compounds, structurally related to antiviral and anticancer agents, underscore the potential of fluorenyl derivatives in therapeutic applications (Alcaro et al., 2004).
Safety and Hazards
properties
IUPAC Name |
9H-fluoren-9-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10(16)17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLPNWPRYFAMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179729 | |
Record name | 9-Fluorenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25017-68-9 | |
Record name | 9-Fluorenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluorenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 9-fluorenyl acetate influence its reactivity in acetolysis reactions?
A1: The provided research highlights the significant impact of substituents on the reactivity of 9-fluorenyl derivatives in acetolysis. While this compound itself isn't directly studied, the research demonstrates that electron-withdrawing groups, like nitro groups, on the fluorene ring can significantly influence the rate of acetolysis of the corresponding p-toluenesulfonates [, ]. This suggests that the electron-donating acetate group in this compound could potentially influence its reactivity in similar reactions, although further research is needed to confirm this.
Q2: Can the formation of molecular complexes affect the acetolysis of this compound?
A2: Research has shown that the acetolysis of certain 9-fluorenyl derivatives, specifically 2,4,7-trinitro-9-fluorenyl (+)-camphor-10-sulfonate, can be accelerated by the presence of aromatic hydrocarbons like phenanthrene and anthracene []. This acceleration is attributed to the formation of molecular complexes between the 9-fluorenyl derivative and the hydrocarbons. While not directly studied with this compound, this finding suggests that the formation of similar complexes could potentially influence its acetolysis rate depending on the reaction conditions and the presence of other aromatic compounds.
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